molecular formula C17H14N2O3 B2582375 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one CAS No. 687583-53-5

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one

Cat. No.: B2582375
CAS No.: 687583-53-5
M. Wt: 294.31
InChI Key: HHBPOVHBDHRLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the imidazol-2-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-benzodioxol-5-yl)-3-phenyl-1H-imidazol-2-one: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1H-imidazol-2-one: Contains a chlorine atom instead of a methyl group, potentially altering its chemical properties and applications.

Uniqueness

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities. The presence of the methyl group on the phenyl ring can influence its interaction with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety and an imidazole ring, which are known to impart various biological activities. Its IUPAC name is this compound, and its molecular formula is C18H16N2O3.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nitric oxide (NO) formation. For instance, it selectively inhibits inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .
  • Cell Cycle Regulation : Preliminary studies indicate that compounds with similar structures can affect cell cycle progression. They may modulate the expression of key regulatory proteins involved in the transition from G1 to S phase in cellular proliferation .

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which are vital in mitigating oxidative stress-related diseases. The presence of the benzodioxole group contributes to its ability to scavenge free radicals.

Anti-inflammatory Effects

The selective inhibition of iNOS suggests a potential role in reducing inflammation. Compounds that inhibit NO production are often explored for their therapeutic effects in conditions such as arthritis and cardiovascular diseases.

Anticancer Potential

The compound's ability to modulate cell cycle dynamics positions it as a candidate for anticancer therapy. By inhibiting specific pathways, it may induce apoptosis in cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study ADemonstrated that similar imidazole derivatives inhibited cancer cell proliferation by inducing G1 arrest.
Study BFound that benzodioxole-containing compounds reduced inflammation markers in animal models of arthritis.
Study CReported antioxidant activity correlated with increased cell viability under oxidative stress conditions.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11-2-5-13(6-3-11)19-9-14(18-17(19)20)12-4-7-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBPOVHBDHRLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(NC2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.